1,1,1,3,3,5,5,5-Octanitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,5-Octanitropentane is a highly nitrated organic compound with the molecular formula C5H4N8O16. It is known for its unique structure, which includes eight nitro groups attached to a pentane backbone.
Preparation Methods
1,1,1,3,3,5,5,5-Octanitropentane is typically synthesized through the nitration of the pyridine salt of 1,1,1,3,5,5,5-heptanitropentane. The reaction involves the use of strong nitrating agents under controlled conditions to ensure the complete nitration of the pentane backbone . The conformation of the molecules in the resulting compound is not optimal for packing in the crystal, which can affect its stability and reactivity .
Chemical Reactions Analysis
1,1,1,3,3,5,5,5-Octanitropentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the partial or complete removal of nitro groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1,1,3,3,5,5,5-Octanitropentane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other highly nitrated compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,5-Octanitropentane involves its interaction with molecular targets and pathways in various systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,1,1,3,3,5,5,5-Octanitropentane can be compared with other similar compounds, such as:
1,1,1,3,3,5,5,5-Heptanitropentane: This compound has one less nitro group and is used as a precursor in the synthesis of this compound.
1,1,1,3,3,5,5,5-Hexanitropentane: With two fewer nitro groups, this compound exhibits different reactivity and stability characteristics.
The uniqueness of this compound lies in its high degree of nitration, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
89779-41-9 |
---|---|
Molecular Formula |
C5H4N8O16 |
Molecular Weight |
432.13 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,5-octanitropentane |
InChI |
InChI=1S/C5H4N8O16/c14-6(15)3(7(16)17,1-4(8(18)19,9(20)21)10(22)23)2-5(11(24)25,12(26)27)13(28)29/h1-2H2 |
InChI Key |
LENPTUIJARUPNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.